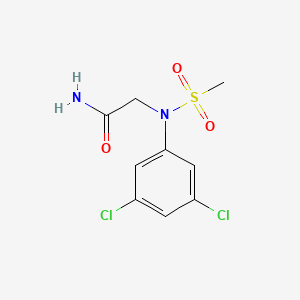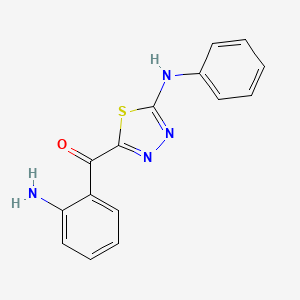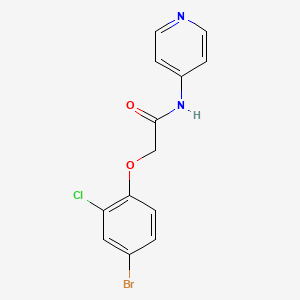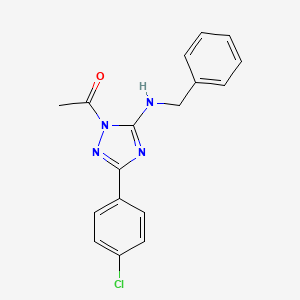
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the activity of glycine receptors in the central nervous system.
Wissenschaftliche Forschungsanwendungen
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that DCMG can modulate the activity of glycine receptors, which play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
DCMG acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, DCMG increases the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
DCMG has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This, in turn, leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DCMG is its ability to selectively inhibit GlyT1 without affecting other neurotransmitter systems. This makes it a promising therapeutic target for the treatment of various neurological disorders. However, DCMG has a relatively short half-life and is rapidly metabolized in vivo, which limits its clinical efficacy.
Zukünftige Richtungen
Future research on DCMG should focus on improving its pharmacokinetic properties to increase its clinical efficacy. This can be achieved through the development of prodrugs or the use of drug delivery systems that can prolong its half-life. Another area of future research is the investigation of the potential therapeutic applications of DCMG in other neurological disorders, such as epilepsy and neuropathic pain. Additionally, the development of more potent and selective GlyT1 inhibitors can provide valuable insights into the role of glycine receptors in the regulation of mood and behavior.
Synthesemethoden
The synthesis of DCMG involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKPNQGQZPLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)



![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

